molecular formula C8H6ClF3N2O2 B6146937 3-chloro-4-(trifluoromethoxy)benzohydrazide CAS No. 1314796-74-1

3-chloro-4-(trifluoromethoxy)benzohydrazide

Cat. No. B6146937
CAS RN: 1314796-74-1
M. Wt: 254.6
InChI Key:
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Description

3-Chloro-4-(trifluoromethoxy)benzohydrazide (CTFBH) is a chemical compound used in a variety of laboratory experiments. It is a colorless, crystalline solid that is soluble in water and alcohol. CTFBH is a versatile reagent with a wide range of uses in organic synthesis, analytical chemistry, and biochemistry. It has been used in a variety of scientific research applications, including the synthesis of organic compounds, the determination of enzyme activities, and the study of metabolic pathways.

Scientific Research Applications

3-chloro-4-(trifluoromethoxy)benzohydrazide has a wide range of uses in scientific research. It is commonly used as a reagent for the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. It is also used to determine enzyme activities and to study metabolic pathways. 3-chloro-4-(trifluoromethoxy)benzohydrazide has been used to investigate the structure and function of proteins, and to study the mechanism of action of drugs.

Mechanism of Action

3-chloro-4-(trifluoromethoxy)benzohydrazide acts as a catalyst in many chemical reactions. It is able to activate substrates by forming a covalent bond with them, which facilitates the formation of new bonds. 3-chloro-4-(trifluoromethoxy)benzohydrazide is also able to form hydrogen bonds with substrates, which helps to stabilize the transition state of the reaction.
Biochemical and Physiological Effects
3-chloro-4-(trifluoromethoxy)benzohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450, which can lead to changes in drug metabolism. 3-chloro-4-(trifluoromethoxy)benzohydrazide has also been shown to have an effect on the expression of genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

3-chloro-4-(trifluoromethoxy)benzohydrazide is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in the laboratory. However, 3-chloro-4-(trifluoromethoxy)benzohydrazide is not suitable for use in large-scale experiments due to its limited solubility in water.

Future Directions

There are a number of potential future directions for the use of 3-chloro-4-(trifluoromethoxy)benzohydrazide in scientific research. It could be used to study the mechanism of action of drugs, to develop new methods of synthesis, or to investigate the structure and function of proteins. 3-chloro-4-(trifluoromethoxy)benzohydrazide could also be used to study the interaction between drugs and enzymes, and to develop new methods of drug delivery. Additionally, 3-chloro-4-(trifluoromethoxy)benzohydrazide could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Synthesis Methods

3-chloro-4-(trifluoromethoxy)benzohydrazide can be synthesized in several ways. The most commonly used method involves the reaction of trifluoromethanesulfonic acid with 4-chlorobenzohydrazide. The reaction is carried out in an aqueous solution, and the resulting product is then purified by recrystallization. Other methods of synthesis include the reaction of 4-chlorobenzohydrazide with trifluoromethylhypochlorite or trifluoromethyltrichloroacetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-4-(trifluoromethoxy)benzohydrazide involves the reaction of 3-chloro-4-(trifluoromethoxy)benzoic acid with hydrazine hydrate in the presence of a coupling agent.", "Starting Materials": [ "3-chloro-4-(trifluoromethoxy)benzoic acid", "hydrazine hydrate", "coupling agent" ], "Reaction": [ "To a solution of 3-chloro-4-(trifluoromethoxy)benzoic acid in a suitable solvent, add the coupling agent and stir for a few minutes.", "Add hydrazine hydrate dropwise to the reaction mixture and stir for several hours at room temperature.", "Heat the reaction mixture to reflux for several hours until the reaction is complete.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain 3-chloro-4-(trifluoromethoxy)benzohydrazide." ] }

CAS RN

1314796-74-1

Product Name

3-chloro-4-(trifluoromethoxy)benzohydrazide

Molecular Formula

C8H6ClF3N2O2

Molecular Weight

254.6

Purity

95

Origin of Product

United States

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